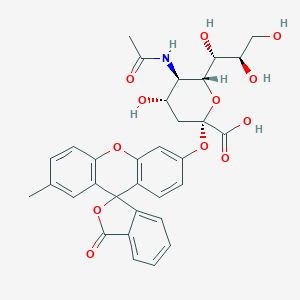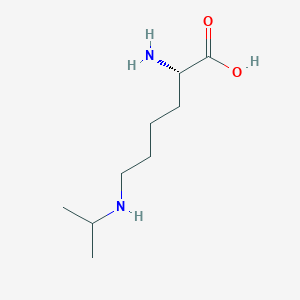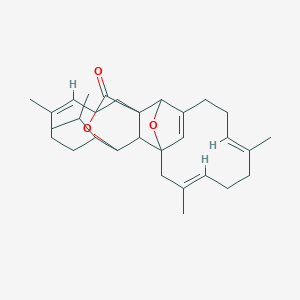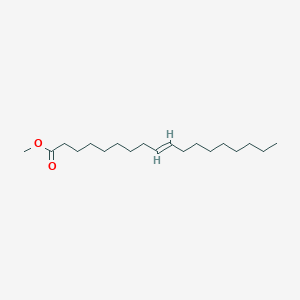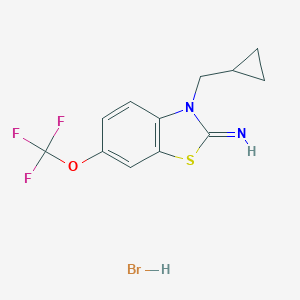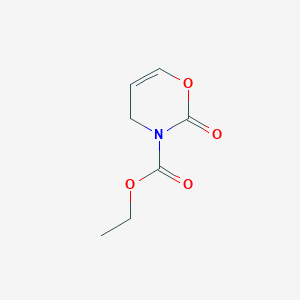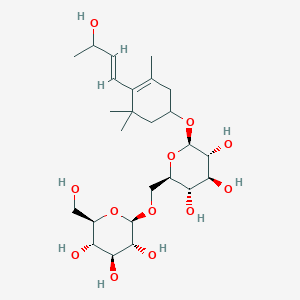
3-Higgp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Higgp, also known as 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-6-carboxylic acid, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 3-Higgp is not fully understood, but it is believed to act as a competitive antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, 3-Higgp may have the potential to modulate synaptic plasticity and improve cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Higgp can modulate synaptic plasticity and improve cognitive function in animal models. Additionally, 3-Higgp has been shown to have anxiolytic effects in rats, suggesting that it may have potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Higgp in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-Higgp is relatively stable and can be stored for extended periods of time. However, one limitation of using 3-Higgp is that it is a relatively new compound, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on 3-Higgp. One area of focus could be to investigate the potential therapeutic applications of 3-Higgp in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-Higgp and to establish its safety and efficacy in humans.
In conclusion, 3-Higgp is a novel synthetic compound that has potential applications in a variety of scientific research fields. Its ability to modulate synaptic plasticity and improve cognitive function make it a promising candidate for further investigation. However, more research is needed to establish its safety and efficacy in humans, and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 3-Higgp involves a multistep process that begins with the reaction of 2,3-dihydroxy-5-methylbenzoic acid with hydroxylamine hydrochloride to form 3-Higgp,5,6,7-tetrahydroisoxazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions that result in the formation of 3-Higgp.
Wissenschaftliche Forschungsanwendungen
3-Higgp has been shown to have potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and biochemistry. Specifically, 3-Higgp has been used to study the role of glutamate receptors in synaptic plasticity, as well as to investigate the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal activity.
Eigenschaften
CAS-Nummer |
137606-56-5 |
|---|---|
Produktname |
3-Higgp |
Molekularformel |
C25H42O12 |
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
JZJSTNWTRLNQSL-WQPMJQIQSA-N |
Isomerische SMILES |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O |
SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
Kanonische SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
Synonyme |
3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



